molecular formula C9H14N2O2 B3005665 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid CAS No. 856256-86-5

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid

Cat. No. B3005665
M. Wt: 182.223
InChI Key: CTBFZIBBKPFHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid, is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the general behavior and properties of such compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26% . Similarly, 1-methyl-pyrazole-3-carboxylic acid was obtained through oxidation and methylation of 3-methylpyrazole . These methods suggest that the synthesis of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid could potentially follow a similar pathway involving ester condensation, cyclization, and hydrolysis steps.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of a 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivative was elucidated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid, ensuring the correct identification of the functional groups and overall molecular conformation.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization and the formation of amides and esters. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and carboxylates has been reported . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. Thermo gravimetric analysis and DFT calculations provide insights into the thermal stability and electronic structure of these compounds . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be studied to understand the electronic transitions within the molecule .

Scientific Research Applications

Analgesic and Anti-Inflammatory Agents

  • Research on related pyrazole compounds has identified their potential as analgesic and anti-inflammatory agents. A study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, revealing significant analgesic and anti-inflammatory activities. These compounds, including 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed promise as novel agents with low ulcerogenic potential, suggesting a potential pathway for developing new therapeutic agents in this chemical class (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Antibacterial Activity

  • The antibacterial properties of pyrazole derivatives have been investigated, with a study focusing on 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. These compounds displayed inhibitory effects on the growth of bacteria such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. This research highlights the potential of pyrazole derivatives as antibacterial agents (Akbas, Berber, Şener, & Hasanov, 2005).

Structural and Spectral Investigations

  • A study conducted on a similar pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, utilized a combined experimental and theoretical approach. It involved characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These investigations are critical for understanding the structural and spectral properties of pyrazole derivatives, which can inform their potential applications in various scientific fields (Viveka et al., 2016).

Synthesis and Catalysis

  • The synthesis of novel azides and triazoles based on 1H-pyrazole-3-carboxylic acids has been explored. This research aimed at creating new ligands with potential applications in medicinal chemistry and metal complex catalysis. It involved developing methods for synthesizing N-unsubstituted azido-pyrazole carboxylic acids and their subsequent use in [3+2] cycloaddition reactions (Dalinger et al., 2020).

Coordination Chemistry

  • The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives were studied, leading to the synthesis of novel mononuclear CuII/CoII coordination complexes. This research is significant for the development of new materials in coordination chemistry and potentially for applications in catalysis (Radi et al., 2015).

Molecular Docking and Anticancer Research

  • Pyrazole derivatives have been studied for their potential anticancer properties. Molecular docking studies of these compounds, including various pyrazole-carboxylic acids, have indicated potential binding interactions with target proteins, suggesting a route for developing new anticancer therapies (Reddy et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound like “5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid” would depend on its physical and chemical properties. For example, it might be flammable, toxic, or irritant .

Future Directions

The future directions for research on a compound like “5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid” could involve exploring its potential uses in various fields, such as medicine, agriculture, or materials science .

properties

IUPAC Name

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-8(9(12)13)11-10-7/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBFZIBBKPFHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 80.85 mmol) was added to a stirring, room temperature solution of 47 (3.40 g, 16.17 mmol) in MeOH (40.4 mL, 0.4 M) under N2. The reaction was then heated to reflux until the reaction was judged complete by HPLC (6 min): The reaction was concentrated and then dissolved in 14 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 2.8753 g (97.6%) of 48. (Note: An undesired impurity has a retention time of 9.522 min by HPLC). 1H (CDCl3, 400 MHz): δ 6.61 (1H, s), 2.70 (2H, t, J=7.8 Hz), 1.63-1.51 (3H, m), 0.94 (6H, d, J=6.3 Hz) ppm. 13C (CDCl3, 100 MHz): δ 164.35, 149.48, 143.00, 107.34, 39.35, 28.71, 24.69, 22.65 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 22.65; CH2 carbons: 39.35, 24.69; CH carbons: 107.34, 28.71 ppm. HPLC: 9.522 min.
Name
Quantity
80.85 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
40.4 mL
Type
solvent
Reaction Step One
Name
Yield
97.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.